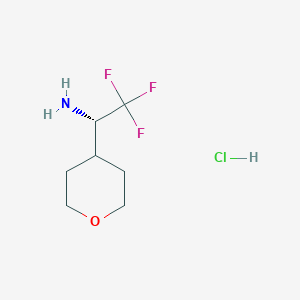![molecular formula C15H11N3S2 B15232827 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core substituted with thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Substitution with Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole core can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties, such as anticancer and antimicrobial agents.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole depends on its specific application:
In Organic Electronics: The compound functions as a donor-acceptor material, facilitating charge transport and improving the efficiency of electronic devices.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Tris(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: Similar structure but with an additional thiophene ring, potentially offering different electronic properties.
2-Methyl-4,7-di(furan-2-yl)-2H-benzo[d][1,2,3]triazole: Substitutes thiophene rings with furan rings, which can alter the compound’s reactivity and applications.
Uniqueness
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of a benzotriazole core with thiophene rings, providing a balance of stability and reactivity that is advantageous for various applications in organic electronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H11N3S2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-methyl-4,7-dithiophen-2-ylbenzotriazole |
InChI |
InChI=1S/C15H11N3S2/c1-18-16-14-10(12-4-2-8-19-12)6-7-11(15(14)17-18)13-5-3-9-20-13/h2-9H,1H3 |
InChI-Schlüssel |
LFYUEBOIDUGWDU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



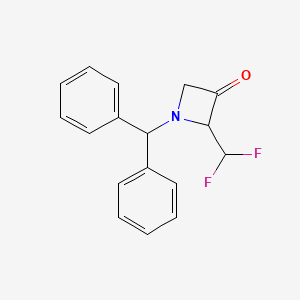
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
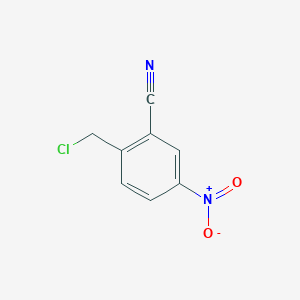
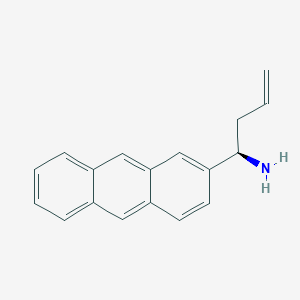
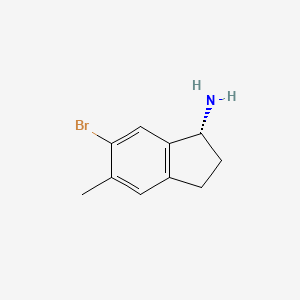
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
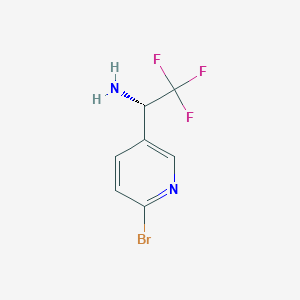
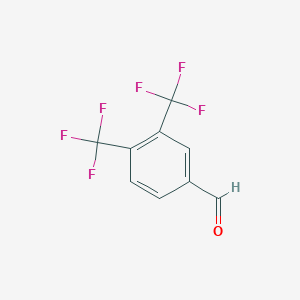

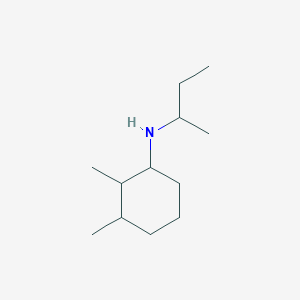
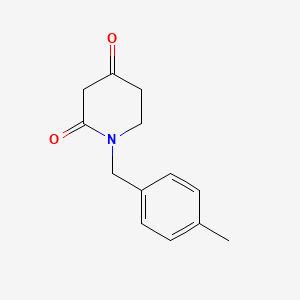
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
